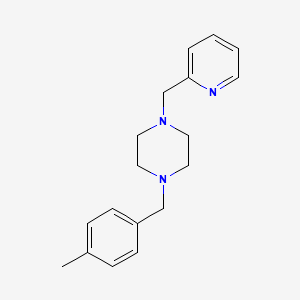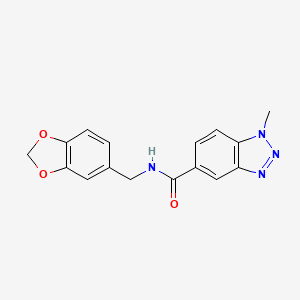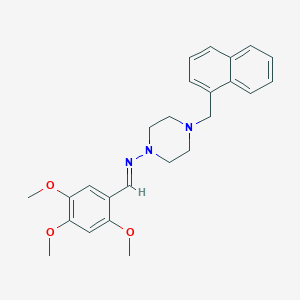
1-(4-METHYLBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-METHYLBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE is a compound that belongs to the class of piperazines, which are heterocyclic organic compounds containing two nitrogen atoms at opposite positions in a six-membered ring. This compound is characterized by the presence of a 4-methylbenzyl group and a 2-pyridylmethyl group attached to the piperazine ring. Piperazines are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Preparation Methods
The synthesis of 1-(4-METHYLBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE typically involves the reaction of 1-(4-methylbenzyl)piperazine with 2-pyridylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial production methods for piperazines often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(4-METHYLBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine nitrogen atoms can be substituted with various electrophiles, such as alkyl halides or acyl chlorides, to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-METHYLBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting the central nervous system, due to its ability to interact with various neurotransmitter receptors.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-METHYLBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can bind to these receptors, modulating their activity and influencing the release of neurotransmitters. This interaction can lead to various pharmacological effects, depending on the specific receptor and pathway involved.
Comparison with Similar Compounds
1-(4-METHYLBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE can be compared with other similar compounds, such as:
1-Benzylpiperazine: Known for its stimulant properties and use in recreational drugs.
1-(2-Pyridylmethyl)piperazine: Used as an intermediate in the synthesis of pharmaceuticals.
4-Methylpiperazine: Utilized in the production of various chemical intermediates.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3/c1-16-5-7-17(8-6-16)14-20-10-12-21(13-11-20)15-18-4-2-3-9-19-18/h2-9H,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIWBYLWODMFHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-[AMINO(2-CHLORO-4,6-DIMETHYLPYRIDIN-3-YL)METHYLIDENE]AMINO (2E)-3-PHENYLPROP-2-ENOATE](/img/structure/B5743830.png)
![4-[(2-carboxyphenyl)sulfanylmethyl]-5-methylfuran-2-carboxylic acid](/img/structure/B5743842.png)
![N-cyclopentyl-2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B5743843.png)

![N-(3-CYANO-2-THIENYL)-2-{[4-METHYL-5-(2-METHYL-3-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B5743847.png)
![ethyl [(8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5743859.png)

![[(4-methyl-5-{[(2-methyl-8-quinolinyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B5743870.png)
![4-methoxy-N-[(4-methyl-3-nitrophenyl)carbamoyl]benzamide](/img/structure/B5743876.png)
![3-[(cyclohexylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5743883.png)
![N-{5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}cyclohexanecarboxamide](/img/structure/B5743891.png)
![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B5743903.png)
![N'-{[2-(3-methoxyphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5743922.png)

